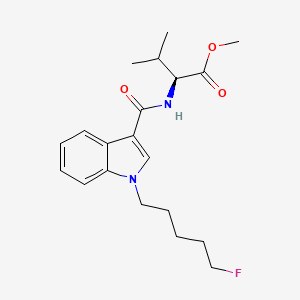

5-Fluoro-amb-pica

Description

Contextualizing 5-Fluoro-amb-pica within Synthetic Cannabinoid Receptor Agonist (SCRA) Research

This compound belongs to the extensive and structurally diverse class of synthetic cannabinoid receptor agonists (SCRAs). ontosight.aiglpbio.com These substances are functionally designed to bind to and activate the body's cannabinoid receptors, primarily CB1 and CB2, mimicking the effects of natural cannabinoids. ontosight.aivulcanchem.comunodc.org Unlike Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent in cannabis which acts as a partial agonist, many SCRAs, including this compound, typically function as potent, full agonists at these receptors. frontiersin.orgfrontiersin.orgnih.gov This high efficacy results in distinct pharmacological profiles. frontiersin.org The research field for SCRAs is characterized by a rapid and continuous evolution of chemical structures, with this compound representing a specific iteration within this ongoing development. frontiersin.orgresearchgate.net

Evolution and Significance of Indole- and Indazole-Carboxamide SCRAs in Research

The development of indole- and indazole-3-carboxamide SCRAs marks a significant phase in the evolution of synthetic cannabinoids. unodc.orgfrontiersin.org Many modern SCRAs are derived from scaffolds first disclosed in patents by pharmaceutical companies in the late 2000s for potential therapeutic uses, such as analgesics. frontiersin.orgfrontiersin.orgnih.gov Since then, clandestine and research laboratories have introduced numerous structural modifications to these core scaffolds. frontiersin.org

Common evolutionary strategies in SCRA research include:

Scaffold Hopping: Replacing the central core structure, for example, substituting an indole (B1671886) with an indazole or 7-azaindole. frontiersin.orgfrontiersin.org

Fluorination: Adding fluorine atoms, particularly to the alkyl tail (e.g., a pentyl chain becoming a fluoropentyl chain), which can enhance binding affinity to cannabinoid receptors. vulcanchem.comfrontiersin.org

Amino Acid Variation: Altering the amino acid-derived head group, such as using valine or tert-leucine esters. frontiersin.orgresearchgate.net

These modifications have led to generations of compounds with systematically altered, and often increased, potency at the CB1 receptor. frontiersin.orgfrontiersin.org this compound, with its indole core, fluoropentyl tail, and L-valine methyl ester head group, is a direct product of this evolutionary chemical design. ontosight.aicaymanchem.com Research has shown that even subtle changes, such as the addition of a single methyl group to the head moiety (as seen in the related compound 5F-MDMB-PICA), can drastically increase efficacy at the CB1 receptor. nih.gov Studies comparing indole-based compounds to their indazole counterparts have found that indazoles often exhibit greater potency. nih.gov

Overview of Research Trajectories for this compound

Research on this compound has followed several key trajectories, primarily focused on its chemical and pharmacological characterization for forensic and toxicological purposes.

Synthesis and Analytical Characterization: A primary area of research involves the synthesis of this compound to serve as a reference standard. caymanchem.comglpbio.com This allows for its unambiguous identification in seized materials. Its synthesis typically involves the condensation of an indole derivative with a fluorinated alkyl halide, followed by amide bond formation with a methyl ester-bearing amino acid. vulcanchem.com Detailed characterization is performed using analytical techniques such as nuclear magnetic resonance (NMR), Fourier transform infrared spectroscopy (FTIR), and high-resolution mass spectrometry (HRMS). nih.gov

Pharmacological Profiling: In vitro studies are conducted to determine the compound's binding affinity (Kᵢ) and functional activity (EC₅₀) at CB1 and CB2 receptors. vulcanchem.comnih.gov Research demonstrates that this compound and related valinate and tert-leucinate synthetic cannabinoids act as potent and highly efficacious agonists at both receptor subtypes. acs.org Comparative studies with analogues are crucial for understanding structure-activity relationships (SAR). For instance, research comparing 5F-MMB-PICA with 5F-MDMB-PICA revealed that the latter has significantly higher efficacy, highlighting the pharmacological impact of minor structural modifications. nih.gov

Metabolism Studies: A significant research trajectory focuses on identifying the metabolites of this compound. Since the parent compound may be rapidly metabolized in the body, its metabolites serve as crucial biomarkers for confirming its use in forensic casework. caymanchem.comojp.gov Studies have identified the ester hydrolysis metabolite, 5-fluoro MMB-PICA butanoic acid, as a key target for detection. caymanchem.com This research is vital for developing robust analytical methods for toxicological screening. ojp.gov

Chemical Data for this compound

Below is an interactive table summarizing key chemical identifiers and properties for this compound.

| Property | Value | Reference |

| Formal Name | N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, methyl ester | caymanchem.com |

| Common Names | 5-fluoro AMB-PICA, MMB2201, 5F-MMB-PICA, I-AMB | ontosight.aicaymanchem.com |

| CAS Number | 1971007-87-0 | caymanchem.com |

| Molecular Formula | C₂₀H₂₇FN₂O₃ | caymanchem.com |

| Formula Weight | 362.5 g/mol | caymanchem.com |

| Purity | ≥98% (in reference materials) | caymanchem.comcaymanchem.com |

In Vitro Research Findings

This table presents comparative data on the in vitro activity of this compound (5F-MMB-PICA) and a structurally similar compound, 5F-MDMB-PICA, at the CB1 receptor. This highlights the significant impact of a minor structural difference (a single additional methyl group in 5F-MDMB-PICA).

| Compound | CB1 Binding Affinity (Kᵢ, nM) | CB1 Functional Potency (EC₅₀, nM) | Reference |

| 5F-MMB-PICA | 3.23 | 5.37 | nih.gov |

| 5F-MDMB-PICA | 1.24 | 1.46 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27FN2O3/c1-14(2)18(20(25)26-3)22-19(24)16-13-23(12-8-4-7-11-21)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,18H,4,7-8,11-12H2,1-3H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXASAFVUQVGEW-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501342492 | |

| Record name | Methyl N-{[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl}-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1971007-87-0 | |

| Record name | 5-Fluoro-AMB-PICA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-{[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl}-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-AMB-PICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/744M0WHE80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Elucidation in Research Contexts

Advanced Synthetic Pathways for 5-Fluoro-amb-pica

The creation of this compound for research necessitates reliable and adaptable synthetic routes. These pathways are often designed to be efficient and allow for the production of the target compound with high purity.

The synthesis of this compound, an indole-3-carboxamide derivative, can be achieved through a multi-step process. A common strategy involves the initial preparation of the core indole (B1671886) structure, followed by the attachment of the side chain and the amino acid moiety. For closely related analogues like 5F-MDMB-PICA, one-pot procedures have been described, which can be adapted for this compound. nih.gov

A general synthetic route can be outlined as follows:

N-alkylation of the indole ring: The synthesis typically begins with an indole precursor. The nitrogen of the indole ring is alkylated using a suitable reagent, such as 1-bromo-5-fluoropentane, to introduce the 5-fluoropentyl tail. This reaction is often carried out in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF). nih.gov

Introduction of the carboxyl group at the 3-position: Following N-alkylation, a carboxyl group or a precursor to it is introduced at the 3-position of the indole ring. One method involves a Vilsmeier-Haack type reaction or Friedel-Crafts acylation. An alternative approach described for related compounds is trifluoroacetylation at the 3-position. nih.gov

Hydrolysis to the carboxylic acid: If a trifluoroacetyl group is introduced, it is subsequently hydrolyzed to the corresponding carboxylic acid. This is typically achieved using aqueous sodium hydroxide (B78521) and refluxing in a solvent like methanol. nih.gov

Amide coupling: The final step is the coupling of the 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with the appropriate amino acid ester, in this case, L-valine methyl ester. This amide bond formation is a critical step and is often facilitated by coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt). nih.gov

Optimization of this synthetic pathway for research purposes would focus on several key aspects: maximizing the yield of each step, ensuring the purity of the final product through effective purification techniques like column chromatography, and confirming the structure using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net

This compound possesses a chiral center in the L-valine moiety. It is well-established in SCRA research that the stereochemistry at this position significantly influences the compound's interaction with cannabinoid receptors, with the (S)-enantiomer typically exhibiting greater potency than the (R)-enantiomer. ljmu.ac.uknih.govresearchgate.net Therefore, the enantioselective synthesis of the (S)-enantiomer is of primary interest for research applications.

The most straightforward approach to obtaining the desired (S)-enantiomer is to utilize a chiral precursor. In the synthesis of this compound, this is achieved by using the commercially available L-valine methyl ester (the (S)-enantiomer) in the final amide coupling step. europa.eu This ensures that the resulting product predominantly has the (S)-configuration.

In a research context where both enantiomers may be required for comparative studies, the synthesis can be performed using a racemic mixture of the valine ester, followed by chiral separation of the resulting enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common technique employed for this purpose. researchgate.netnih.gov For example, studies on related compounds have utilized chiral columns to successfully separate (R) and (S) enantiomers. researchgate.net

Multi-Step Synthetic Strategies and Optimization for Research Material

Structural Analogue Research and Design Principles

The study of structural analogues is a cornerstone of medicinal chemistry and is crucial for understanding the structure-activity relationships (SAR) of compounds like this compound. By systematically modifying different parts of the molecule, researchers can probe the interactions with cannabinoid receptors.

A key structural analogue of this compound (5F-MMB-PICA) is 5F-MDMB-PICA. The only difference between these two compounds is an additional methyl group on the tert-leucinate head group of 5F-MDMB-PICA. This seemingly minor structural change has a profound impact on the compound's pharmacological profile. mdpi.comresearchgate.net

In vitro studies have shown that 5F-MDMB-PICA exhibits a significantly higher binding affinity and functional potency at the CB1 receptor compared to this compound. researchgate.netnih.gov This highlights the sensitivity of the cannabinoid receptors to small structural modifications in the ligand.

| Compound | Structural Difference from this compound | Relative CB1 Receptor Potency |

|---|---|---|

| This compound (5F-MMB-PICA) | - | Baseline |

| 5F-MDMB-PICA | Addition of a methyl group to the valinate moiety | Significantly Higher |

The structure of this compound can be deconstructed into three main substructures, each of which can be strategically modified for research purposes to explore SAR:

The Indole Core and N-Alkyl Tail: The indole core is a common scaffold in many SCRAs. Modifications to this core, such as substitution on the aromatic ring or replacement with other heterocyclic systems like indazole, can significantly alter receptor affinity and selectivity. mdpi.com The 5-fluoropentyl tail is also a critical component, with the fluorine atom often enhancing potency. unodc.org Research into analogues with different tail lengths or alternative substituents can provide insights into the binding pocket of the cannabinoid receptors.

The Carboxamide Linker: The carboxamide linker connects the indole core to the amino acid head group. While less commonly modified, changes to this linker could affect the conformational flexibility of the molecule and its orientation within the receptor binding site.

The Amino Acid Head Group: As demonstrated by the comparison with 5F-MDMB-PICA, the head group is a key determinant of a compound's activity. Systematic replacement of the L-valine methyl ester with other amino acid esters allows for the exploration of the steric and electronic requirements of the receptor's binding pocket. nih.gov For example, studies on a library of analogues with different amino acid head groups have shown that both the size and chirality of the substituent have a significant impact on CB1 and CB2 receptor activation. nih.gov

| Analogue of this compound | Modification | Observed Effect on Activity |

|---|---|---|

| 5F-MDMB-PICA | Addition of a methyl group to the valinate head group | Increased potency at CB1 receptor. researchgate.net |

| 5F-SDB-006 | Replacement of the valinate head group with a benzyl (B1604629) group | Lower affinity and potency at CB1 receptor. researchgate.net |

| 5F-CUMYL-PICA | Replacement of the valinate head group with a cumyl group | High affinity and potency at CB1 receptor. researchgate.net |

Molecular and Cellular Pharmacology of 5 Fluoro Amb Pica

Cannabinoid Receptor Binding and Activation Studies

In Vitro Radioligand Binding Assays of Cannabinoid Receptor Type 1 (CB1) and Type 2 (CB2) for 5-Fluoro-amb-pica

Radioligand binding assays are crucial in vitro tools used to determine the affinity of a compound for a specific receptor. In these assays, a radioactively labeled ligand known to bind to the receptor is used in competition with the test compound. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50, from which the binding affinity constant (Ki) is calculated.

For this compound (referred to in the study as 5F-MMB-PICA), competitive binding assays using mouse brain membranes and the CB1 antagonist radioligand [³H]rimonabant have been performed. These experiments determined a binding affinity (Ki) value for the CB1 receptor. nih.gov Research indicates that indole-based synthetic cannabinoid receptor agonists (SCRAs) generally exhibit high affinity for the CB1 receptor. researchgate.net

While specific binding affinity data for this compound at the CB2 receptor is not extensively detailed in the reviewed literature, studies on structurally related compounds provide context. For instance, the related valinamide (B3267577) compound, 5F-AB-PICA, displayed binding affinities (Ki) of 35.0 nM for CB1 and 89.0 nM for CB2 receptors. nih.gov However, it is noted that valine methyl ester compounds like this compound are generally more potent than their valinamide counterparts. nih.gov

Ligand Affinity and Selectivity Profiling at Cannabinoid Receptors

The ligand affinity profile describes the strength of binding to its target receptors. Research conducted in mouse brain membranes demonstrated that this compound (5F-MMB-PICA) has a CB1 receptor binding affinity (Ki) of 18.5 nM. nih.gov This indicates a high affinity for the CB1 receptor.

The affinity of this compound can be contextualized by comparing it to its close structural analogue, 5F-MDMB-PICA, which differs only by an additional methyl group on its head moiety. nih.govacs.org This minor structural change results in a significantly higher CB1 affinity for 5F-MDMB-PICA (Ki = 1.24 nM) compared to this compound (Ki = 18.5 nM), highlighting the sensitivity of the receptor to small structural modifications. nih.gov

Selectivity profiling, which compares the affinity of a ligand for different receptors (e.g., CB1 vs. CB2), is essential for understanding its pharmacological effects. While a quantitative selectivity ratio for this compound is not available in the reviewed scientific literature due to a lack of specific CB2 binding data, many indole-derived SCRAs show a degree of preference for the CB1 receptor. researchgate.net

Table 1: CB1 Receptor Binding Affinity for this compound and Related Compounds

| Compound | Receptor | Radioligand | Preparation | Ki (nM) | Reference |

|---|---|---|---|---|---|

| This compound (5F-MMB-PICA) | CB1 | [³H]rimonabant | Mouse brain membranes | 18.5 | nih.gov |

| 5F-MDMB-PICA | CB1 | [³H]rimonabant | Mouse brain membranes | 1.24 | nih.gov |

| AM-2201 | CB1 | [³H]rimonabant | Mouse brain membranes | 5.08 | nih.gov |

| THC | CB1 | [³H]rimonabant | Mouse brain membranes | 43.31 | nih.gov |

Functional Agonism and Signal Transduction Mechanisms

G-Protein Coupled Receptor (GPCR) Signaling Investigations for this compound

Cannabinoid receptors are G-protein coupled receptors (GPCRs), and their activation by an agonist initiates intracellular signaling cascades. ontosight.ai The primary signaling pathway for the CB1 receptor involves coupling to the inhibitory G-protein, Gi/o. nih.gov This activation can be measured using functional assays such as the [³⁵S]GTPγS binding assay, which quantifies G-protein activation upon agonist binding.

In vitro studies have confirmed that this compound acts as an agonist at the CB1 receptor, stimulating G-protein activation. nih.gov A [³⁵S]GTPγS functional assay using mouse brain membranes determined a potency (EC50) value of 152.6 nM for this compound (5F-MMB-PICA). nih.gov More recent investigations using a Bioluminescence Resonance Energy Transfer (BRET) assay, which allows for the direct measurement of the interaction between the receptor and the G-protein (Gi1), have also been conducted. These BRET assays showed that this compound engages the Gi1 protein with a potency (EC50) of 14.5 nM. acs.orgnih.gov The difference in potency values between assays can be attributed to the distinct methodologies and experimental conditions used.

cAMP Modulation and β-Arrestin Recruitment Studies

Activation of the Gi/o pathway by CB1 receptor agonists typically leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Although direct studies measuring cAMP modulation specifically by this compound are not prevalent in the reviewed literature, its demonstrated functional agonism at the Gi-coupled CB1 receptor strongly suggests it would follow this canonical signaling pathway, leading to a reduction in cAMP. nih.govnih.gov

In addition to G-protein signaling, agonist-bound GPCRs can also initiate signaling through the recruitment of β-arrestin proteins. nih.gov β-arrestin recruitment plays a role in receptor desensitization and can also trigger G-protein-independent signaling pathways. The activity of this compound in recruiting β-arrestin 2 to the CB1 receptor has been quantified using BRET assays. These studies show that this compound induces β-arrestin 2 recruitment with a potency (EC50) of 33.1 nM. acs.orgnih.gov Further analysis revealed no significant signaling bias for this compound between Gi protein engagement and β-arrestin 2 recruitment pathways. acs.orgnih.gov

Characterization of Receptor Efficacy and Potency through In Vitro Functional Assays

The pharmacological profile of an agonist is defined by its potency (EC50), the concentration needed to elicit a half-maximal response, and its efficacy (Emax), the maximum response it can produce. Multiple in vitro functional assays have characterized this compound as a potent and highly efficacious agonist at the CB1 receptor.

In Gi1 protein engagement BRET assays, this compound (5F-MMB-PICA) demonstrated an efficacy (Emax) of 95% relative to the reference full agonist CP55940. acs.org Similarly, in β-arrestin 2 recruitment assays, it showed an Emax of 97% compared to CP55940. acs.orgnih.gov These findings indicate that this compound is a high-efficacy agonist, capable of producing a maximal response nearly equivalent to that of a standard full agonist in these specific pathways.

The efficacy of this compound is notably distinct from some of its structural analogues. For instance, substituting the methyl 3-methylbutanoate group of this compound with a benzyl (B1604629) group (to form 5F-SDB-006) results in a compound with significantly lower efficacy. acs.org Conversely, the addition of a single methyl group to create 5F-MDMB-PICA dramatically increases both efficacy and potency at the CB1 receptor. acs.orgnih.gov

Table 2: In Vitro CB1 Receptor Functional Activity of this compound (5F-MMB-PICA)

| Assay Type | Parameter | Value | Efficacy (Emax) | Reference |

|---|---|---|---|---|

| [³⁵S]GTPγS | EC50 | 152.6 nM | 155% (vs. baseline) | nih.gov |

| Gi1 Engagement (BRET) | EC50 | 14.5 nM | 95% (vs. CP55940) | acs.orgnih.gov |

| β-Arrestin 2 Recruitment (BRET) | EC50 | 33.1 nM | 97% (vs. CP55940) | acs.orgnih.gov |

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | 5F-AMB-PICA, 5F-MMB-PICA, MMB-2201 |

| methyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate | 5F-MDMB-PICA |

| [1-(5-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone | AM-2201 |

| (-)-trans-Δ⁹-tetrahydrocannabinol | THC |

| (1R,3R,4R)-3-[4-(1,1-dimethylheptyl)-2,6-dimethoxyphenyl]-4-(2-hydroxypropan-2-yl)cyclohexan-1-ol | CP55940 |

| 1-(5-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide | 5F-NNEI |

| N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide | 5F-SDB-006 |

| 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide | 5F-CUMYL-PICA |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The pharmacological profile of synthetic cannabinoid receptor agonists (SCRAs) like this compound is profoundly influenced by their chemical structure. Structure-activity relationship (SAR) studies on its analogues, particularly those related to the closely-structured compound 5F-MDMB-PICA, have provided critical insights into how specific molecular features govern their interaction with cannabinoid receptors.

Impact of Molecular Modifications on Cannabinoid Receptor Activity

Research demonstrates that even subtle alterations to the molecular structure of 5-fluoro-indole-3-carboxamide scaffolds can dramatically alter cannabinoid receptor affinity and functional potency. nih.gov The terminal fluorination of the pentyl side chain, a common feature in many SCRAs, is known to increase binding affinity for the CB1 receptor. mdpi.com

Studies on 5F-MDMB-PICA and its analogues, which differ in the "head group" moiety, reveal significant variations in their activity at the CB1 receptor. nih.govresearchgate.net For instance, the 3,3-dimethylbutanoate (B8739618) head group of 5F-MDMB-PICA and the cumyl head group of 5F-CUMYL-PICA result in high CB1 affinity and potency. researchgate.netresearchgate.net In contrast, replacing this with a benzyl head group, as in 5F-SDB-006, leads to a significant reduction in activity. researchgate.net In mouse brain membranes, 5F-MDMB-PICA displayed the highest affinity for the CB1 receptor (Kᵢ = 1.24 nM) and the highest functional potency (EC₅₀ = 1.46 nM) among the tested analogues. nih.govnih.gov

A number of investigations have quantified the in vitro functional potencies for structurally related SCRAs. researchgate.net All tested synthetic cannabinoids in one study acted as potent, highly efficacious agonists at both CB1 (EC₅₀ = 0.45–36 nM) and CB2 (EC₅₀ = 4.6–128 nM) receptors, generally showing a preference for CB1 activation. acs.orgresearchgate.net The potency of these compounds often exceeds that of earlier generations of synthetic cannabinoids. acs.orgresearchgate.net

Table 1: In Vitro Cannabinoid Receptor Activity of 5F-MDMB-PICA and Analogues This interactive table summarizes the binding affinity (Kᵢ) and functional potency (EC₅₀) at the CB1 receptor for various analogues. Data sourced from studies using mouse brain membranes. nih.govnih.gov

Compound CB1 Kᵢ (nM) CB1 EC₅₀ (nM) CB1 Eₘₐₓ (%) 5F-MDMB-PICA 1.24 1.46 119 AM-2201 2.12 13.6 122 5F-CUMYL-PICA 2.13 3.59 132 5F-NNEI 3.45 15.2 115 5F-MMB-PICA 5.53 19.7 119 5F-SDB-006 263.3 >1000 26

Correlation between In Vitro Binding/Efficacy and Preclinical Pharmacological Profiles

A strong correlation has been established between the in vitro cannabinoid receptor activity of these analogues and their in vivo effects in preclinical models. researchgate.net Studies in mice have shown that 5F-pentylindole SCRAs produce a classic tetrad of cannabinoid effects, including dose- and time-dependent hypothermia (a decrease in body temperature), catalepsy, and analgesia. nih.gov These effects were successfully reversed by the CB1 receptor antagonist rimonabant, confirming that the pharmacological actions are mediated through the CB1 receptor. nih.govresearchgate.net

Crucially, the in vitro binding affinity (Kᵢ) and functional potency (EC₅₀) values were positively correlated with the in vivo potency (ED₅₀) estimates for producing these effects. researchgate.net This indicates that in vitro measures of CB1 receptor binding and efficacy in brain tissue are reliable predictors of in vivo drug potency for this class of compounds. nih.gov Similarly, related compounds like 5F-AMB were found to induce bradycardia and hypothermia in rats, effects that were also reversed by a CB1 antagonist, further solidifying the link between in vitro receptor agonism and in vivo physiological outcomes. acs.orgresearchgate.net

Investigational Cellular Responses to this compound

Beyond direct receptor interactions, research has begun to explore the downstream cellular effects of this compound and its close analogues, particularly within the context of the cerebrovascular system. These studies utilize in vitro models such as Human Brain Microvascular Endothelial Cells (HBMECs) to understand the compound's influence on fundamental cellular processes.

Effects on Human Brain Microvascular Endothelial Cell (HBMEC) Proliferation and Migration

Studies on compounds structurally analogous to this compound, such as 5-fluoro ABICA and MMB-2201 (another name for 5-fluoro AMB-PICA), have demonstrated significant effects on HBMEC behavior. researchgate.netnih.gov Treatment with 5-fluoro ABICA was shown to stimulate the proliferation and migration of HBMECs in a dose-dependent manner. researchgate.netnih.gov In wound healing assays designed to measure cell migration, HBMECs treated with 5-fluoro ABICA showed significantly higher migration rates compared to control cells, with the most pronounced effect observed at a concentration of 1 μM. researchgate.netnih.gov This suggests a direct role in promoting processes essential for the formation of new blood vasculature. researchgate.netnih.gov

Table 2: Effect of 5-fluoro ABICA on HBMEC Migration This interactive table shows the percentage of wound closure in a scratch assay after 24 hours of treatment with different concentrations of 5-fluoro ABICA, indicating cell migration. researchgate.netnih.gov

Concentration (μM) Wound Closure (%) Control 21 0.0001 25 0.001 30 0.01 45 0.1 65 1 78

Modulation of Angiogenesis-Related Processes in Endothelial Cell Models

The observed effects on proliferation and migration are key components of angiogenesis, the process of forming new blood vessels. researchgate.netnih.gov Research confirms that 5-fluoro ABICA stimulates angiogenesis in endothelial cell models. nih.gov This is achieved, in part, by markedly increasing the expression of key pro-angiogenic factors. researchgate.netunar.ac.id Following treatment with 5-fluoro ABICA, there was a significant upregulation of both mRNA and secreted protein levels of Vascular Endothelial Growth Factor (VEGF), Angiopoietin-1 (ANG-1), and Angiopoietin-2 (ANG-2). researchgate.netnih.gov Furthermore, the compound enhanced the ability of HBMECs to form tube-like structures, a critical step in creating new vascular networks. researchgate.net Similar pro-angiogenic effects have been noted for other related SCRAs, including 5F-MDMB-PICA and (R)-5-Fluoro-ADB, suggesting a potential class effect. researchgate.netnih.gov

Mechanisms of Cellular Metabolic Activity Alteration by this compound

The proliferative effects of these compounds are linked to their ability to alter cellular metabolism. In vitro investigations using MTT assays, which measure the metabolic activity of cells, indicated that 5-fluoro ABICA significantly increased the metabolic activity and the number of viable brain endothelial cells. nih.gov This enhancement was dose-dependent, with significant effects observed at concentrations ranging from 0.01 μM to 1 μM. nih.gov Similarly, MMB-2201 (5-fluoro AMB-PICA) was also found to significantly enhance the metabolic activity of brain endothelial cells at concentrations from 0.001 µM to 1 µM. nih.gov

A key mechanism implicated in these cellular responses is the phosphorylation of glycogen (B147801) synthase kinase-3β (GSK-3β). researchgate.net Studies on 5-fluoro ABICA, MMB-2201, and 5F-MDMB-PICA all reported an upregulation in the levels of phosphorylated GSK-3β in treated HBMECs. researchgate.netresearchgate.netnih.gov This signaling event is a crucial component of pathways that regulate cell proliferation, migration, and survival, providing a mechanistic link between the compound's interaction with the cell and the observed pro-angiogenic outcomes. researchgate.netnih.gov

Table 3: Effect of 5-fluoro ABICA on HBMEC Metabolic Activity This interactive table displays the cell metabolic activity, measured by MTT assay (absorbance at 570 nm), in HBMECs after 24-hour exposure to 5-fluoro ABICA. nih.gov

Concentration (μM) Absorbance (570 nm) Control 0.25 0.0001 0.26 0.001 0.28 0.01 0.35 0.1 0.38 1 0.40

Metabolism and Pharmacokinetics in Preclinical Research

In Vitro Metabolic Fate of 5-Fluoro-amb-pica

In vitro models, primarily using human liver microsomes (HLM) and human hepatocytes, have revealed that this compound undergoes extensive metabolism. ljmu.ac.ukcncb.ac.cnnih.gov These studies indicate a rapid clearance of the parent compound. mdpi.comresearchgate.net The metabolic process involves both Phase I and Phase II biotransformations, leading to a variety of metabolites. cncb.ac.cnnih.gov

Phase I Biotransformations in Hepatic Systems

Phase I metabolism of this compound is characterized by several key reactions, including hydrolysis, oxidative defluorination, and hydroxylation. ljmu.ac.uknih.gov

Hydrolysis: The most predominant metabolic reaction is the hydrolysis of the methyl ester group, resulting in the formation of a carboxylic acid metabolite. ljmu.ac.ukcncb.ac.cnnih.gov This pathway is a common feature for many synthetic cannabinoids with ester moieties. researchgate.net

Oxidative Defluorination: Another significant biotransformation is oxidative defluorination of the 5-fluoropentyl chain. ljmu.ac.uknih.gov This reaction can be followed by further oxidation to form pentanoic acid derivatives. cncb.ac.cnnih.gov

Hydroxylation: Hydroxylation can occur at various positions on the molecule, including the indole (B1671886) ring and the alkyl chain. ljmu.ac.uknih.gov Monohydroxylated metabolites have been identified as significant products. nih.gov

Combinations of these primary reactions also occur, leading to metabolites that have undergone, for example, both ester hydrolysis and oxidative defluorination. ljmu.ac.ukcncb.ac.cnnih.gov Other less prominent Phase I reactions include dehydrogenation. ljmu.ac.uknih.gov

Phase II Conjugation Pathways

Following Phase I biotransformation, the resulting metabolites can undergo Phase II conjugation, primarily through glucuronidation. ljmu.ac.ukcncb.ac.cnnih.gov Glucuronide conjugates of the primary Phase I metabolites, including the ester hydrolysis product, have been identified. ljmu.ac.ukcncb.ac.cn These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion.

Role of Cytochrome P450 Isoforms and Other Metabolic Enzymes

The specific Cytochrome P450 (CYP) isoforms responsible for the oxidative metabolism of this compound have not been extensively detailed in the available literature. However, it is well-established that CYP enzymes are the primary drivers of Phase I oxidative metabolism for synthetic cannabinoids. nih.gov The hydrolysis of the ester group is likely mediated by carboxylesterases. The subsequent glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

Identification and Characterization of this compound Metabolites

The identification of this compound metabolites is a critical step for developing reliable analytical methods for its detection.

Chromatographic and Spectrometric Elucidation of Metabolite Structures

The elucidation of metabolite structures has been primarily achieved through the use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). ljmu.ac.ukcncb.ac.cnnih.govresearchgate.net Techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q/TOF-MS) allow for the accurate mass measurement of metabolites, which aids in determining their elemental composition and identifying the metabolic transformations they have undergone. nih.govresearchgate.net In total, studies have identified a significant number of metabolites, with one study reporting 22 distinct metabolites. cncb.ac.cnnih.gov

Synthesis and Profiling of Key Metabolite Reference Standards

The lack of commercially available reference standards for the metabolites of this compound presents a challenge for their definitive identification and quantification in forensic samples. nih.govresearchgate.net To address this, researchers have undertaken the chemical synthesis of key Phase I metabolites. nih.govresearchgate.netresearchgate.net These synthesized standards, including hydroxylated isomers and the primary ester hydrolysis product, are crucial for validating analytical methods and confirming the identity of metabolites detected in biological samples. nih.govresearchgate.net The synthesis of these reference materials enables the development of robust and accurate methods for detecting this compound consumption. nih.gov

Compound Names

| Compound Name | Other Names |

| This compound | MMB-2201, 5F-AMB-PICA, I-AMB nih.govcaymanchem.com |

| 5F-MDMB-PICA | 5F-MDMB-2201 ljmu.ac.uk |

| 5F-ADB | 5F-MDMB-PINACA cncb.ac.cn |

| JWH-018 | |

| 5F-AB-P7AICA | |

| 5F-AB-PINACA | |

| 5F-CUMYL-PICA | |

| 5F-SDB-006 | |

| AMB | |

| 5F-AMB | |

| AB-PINACA | |

| CUMYL-PICA | |

| SDB-001 | APICA |

| STS-135 |

Metabolite Data

The following table summarizes the major metabolic pathways and resulting metabolites of this compound identified in in vitro studies.

| Metabolic Pathway | Resulting Metabolite Type | Analytical Method for Identification |

| Phase I | ||

| Ester Hydrolysis | Carboxylic acid derivative | LC-HRMS ljmu.ac.ukcncb.ac.cnnih.gov |

| Oxidative Defluorination | Pentanoic acid derivative | LC-HRMS ljmu.ac.ukcncb.ac.cnnih.gov |

| Hydroxylation | Monohydroxylated derivatives | LC-HRMS ljmu.ac.uknih.gov |

| Dehydrogenation | Dehydrogenated metabolite | LC-HRMS ljmu.ac.uknih.gov |

| Phase II | ||

| Glucuronidation | Glucuronide conjugates of Phase I metabolites | LC-HRMS ljmu.ac.ukcncb.ac.cnnih.gov |

Pharmacological Activity Assessment of Major Metabolites in Research Models

The biotransformation of this compound results in the formation of various metabolites. A key aspect of preclinical evaluation is to determine whether these metabolites retain pharmacological activity, particularly at the cannabinoid type 1 (CB1) receptor, the primary target of this compound class.

In vitro studies utilizing human hepatocytes have been instrumental in identifying the metabolic pathways of this compound. These investigations have revealed that the compound undergoes extensive phase I and phase II metabolism. The primary phase I biotransformations include ester hydrolysis and oxidative defluorination. researchgate.netnih.gov Further metabolic reactions can involve mono-hydroxylation, dehydrogenation, and combinations of these processes. ljmu.ac.uk In total, up to 22 metabolites of this compound have been identified in in vitro models. researchgate.netnih.gov

Research into the pharmacological activity of these metabolites has consistently shown that they possess significantly reduced or no affinity for the CB1 receptor compared to the parent compound. cfsre.org For instance, in a study using rat brain membranes, the major metabolites, 5F-MDMB-PICA 3,3-dimethylbutanoic acid and 5OH-MDMB-PICA, did not display significant binding to the CB1 receptor. cfsre.org This suggests that the pharmacological effects of this compound are primarily driven by the parent drug and not its metabolic byproducts. cfsre.org

| Metabolite | Metabolic Pathway | CB1 Receptor Activity | Research Model |

| 5F-MDMB-PICA 3,3-dimethylbutanoic acid | Ester Hydrolysis | No significant affinity | Rat brain membranes |

| 5OH-MDMB-PICA | Oxidative Defluorination and Hydroxylation | No significant affinity | Rat brain membranes |

| Glucuronide Conjugates | Phase II Glucuronidation | Not typically assessed, assumed inactive | Human hepatocytes |

Pharmacokinetic Profiling of this compound in Animal Models

Pharmacokinetic studies in animal models, particularly rodents, provide essential data on the absorption, distribution, metabolism, and elimination (ADME) of this compound. These studies are fundamental for understanding the time course of the compound's concentration in the body.

Absorption, Distribution, and Elimination Kinetics in Rodent Models

Following subcutaneous administration in male Sprague-Dawley rats, this compound exhibits dose-proportional plasma pharmacokinetics. nih.gov Maximum plasma concentrations (Cmax) increase linearly with the administered dose. cfsre.org The plasma half-life (t1/2) of the parent compound in rats has been reported to be in the range of 400 to 1000 minutes, indicating a relatively slow elimination rate compared to some other synthetic cannabinoids. cfsre.orgnih.gov

In these rodent models, only two major metabolites, 5F-MDMB-PICA 3,3-dimethylbutanoic acid and 5OH-MDMB-PICA, were detected in plasma, and their concentrations were substantially lower than that of the parent compound. cfsre.orgnih.gov This finding in vivo is consistent with in vitro observations that these are primary metabolic routes.

| Pharmacokinetic Parameter | Value (in rodent models) |

| Cmax | 1.72–6.20 ng/mL (dose-dependent) |

| t1/2 | 413.46 – 1028.35 min |

| Detected Metabolites in Plasma | 5F-MDMB-PICA 3,3-dimethylbutanoic acid, 5OH-MDMB-PICA |

Comparative In Vitro-In Vivo Extrapolation of Metabolic Clearance

Extrapolating in vitro metabolic clearance data to predict in vivo clearance is a complex process, particularly for highly lipophilic compounds like many synthetic cannabinoids. In vitro studies using human liver microsomes often suggest rapid metabolic clearance for compounds in this class. researchgate.netnih.gov However, the in vivo elimination of these substances is often more prolonged than predicted by these in vitro models. researchgate.netnih.gov

Tissue Distribution and Bioaccumulation Studies in Preclinical Models

The lipophilic nature of synthetic cannabinoids suggests a potential for distribution into and sequestration within adipose tissue. researchgate.netnih.gov This bioaccumulation can act as a reservoir, leading to a prolonged elimination phase and a disconnect between plasma concentrations and observed effects over time. While specific tissue distribution studies for this compound are not extensively detailed in the reviewed literature, data from structurally related compounds like AB-CHMINACA and 5F-AMB-PINACA show that these substances can be quantified in various solid tissues, with particularly high concentrations found in adipose tissue. mdpi.com This suggests that extensive redistribution into tissues is a likely characteristic of this compound as well, contributing to its pharmacokinetic profile. mdpi.com

Analytical Methodologies for 5 Fluoro Amb Pica Research

Extraction and Isolation Techniques for Research Samples

The initial step in the analysis of 5-fluoro-AMB-PICA from any sample is the effective extraction and isolation of the target analyte from the matrix. The choice of technique depends heavily on the nature of the sample, whether it be a synthetic mixture or a biological specimen from animal studies.

Sample Preparation from Complex Matrices (e.g., Synthetic Mixtures, Biological Samples from Animal Studies)

For synthetic mixtures, such as those found in illicit herbal products, a common approach involves sonication-assisted maceration. researchgate.net This technique uses ultrasonic waves to break down the plant material and facilitate the dissolution of the cannabinoid into an appropriate organic solvent, such as dichloromethane. researchgate.net Following extraction, the resulting solution is typically filtered to remove solid debris. researchgate.net

In the context of biological samples from animal studies, such as blood, plasma, or hair, different strategies are employed. For blood and plasma, protein precipitation is a frequently used method to remove proteins that can interfere with subsequent analysis. nih.govresearchgate.net This is often achieved by adding a precipitating agent like cold acetonitrile (B52724). researchgate.net Another common technique is liquid-liquid extraction (LLE), where the sample is mixed with an immiscible organic solvent (e.g., a mixture of hexane, ethyl acetate, and MTBE) to selectively partition the lipophilic this compound into the organic phase. nih.gov Solid-phase extraction (SPE) is also a widely adopted method for cleaning up and concentrating the analyte from biological fluids. nih.govnih.gov SPE offers good recovery rates and can minimize matrix effects. nih.govnih.govresearchgate.net

For hair samples, which can provide a longer window of detection, the sample is typically washed to remove external contamination, pulverized, and then extracted with an organic solvent like methanol, often with the aid of ultrasonication. nih.govfrontiersin.org

Chromatographic Separation Methods for this compound and its Metabolites

Once extracted, chromatographic techniques are essential for separating this compound and its various metabolites from other co-extracted compounds. The high lipophilicity of most synthetic cannabinoids makes them well-suited for separation using reversed-phase liquid chromatography. nih.gov

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common techniques. researchgate.netnih.govfrontiersin.org These methods utilize a stationary phase, such as a C18 column, and a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). nih.govnih.govnih.govcore.ac.uk A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the parent compound and its metabolites, which may have varying polarities. nih.govnih.gov

Gas chromatography (GC) is another powerful separation technique used, particularly when coupled with mass spectrometry. researchgate.netnih.gov For GC analysis, different types of columns, such as the HP-5MS or the more polar DB-35, can be used to resolve co-eluting compounds. unodc.org

Advanced Spectrometric Detection and Quantification Methods

Following chromatographic separation, various spectrometric techniques are used for the definitive identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a widely used technique in forensic laboratories for the detection of synthetic cannabinoids. vulcanchem.com In this method, the separated compounds eluting from the GC column are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. researchgate.net This mass spectrum serves as a chemical fingerprint for identification. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed. nih.govnih.gov This technique involves selecting a specific precursor ion for the target analyte and then fragmenting it to produce characteristic product ions, a process known as multiple reaction monitoring (MRM). nih.gov This significantly reduces background noise and improves detection limits. nih.gov

| GC-MS/MS Method Parameters for 5F-MDMB-PICA and 5F-CUMYL-PICA | |

| Parameter | Value |

| Limit of Detection (LOD) | 5F-CUMYL-PICA: 0.1 ng/ml, 5F-MDMB-PICA: 0.11 ng/ml nih.gov |

| Limit of Quantification (LOQ) | 0.50 ng/ml for both compounds nih.gov |

| Recovery (SPE) | 91.40% nih.gov |

| Matrix Effects (SPE) | 15% nih.gov |

| Accuracy (SPE) | 2.4-5.5% nih.gov |

| Precision (SPE) | 4.6-7.7% nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) Techniques

LC-MS/MS is a highly sensitive and specific technique for the analysis of this compound and its metabolites in biological samples. nih.govnih.gov Similar to GC-MS/MS, it uses tandem mass spectrometry for quantification, often with multiple reaction monitoring. nih.gov This method is particularly advantageous for analyzing thermolabile or non-volatile compounds that are not suitable for GC analysis. unodc.org

High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) mass spectrometry, provides highly accurate mass measurements. nih.govresearchgate.net This capability allows for the determination of the elemental composition of an unknown compound, which is invaluable for identifying novel metabolites and for structural elucidation. nih.govresearchgate.net

| UHPLC-MS/MS Method for 5F-MDMB-PICA and Metabolites in Hair | |

| Parameter | Value |

| Limit of Detection (LOD) | 0.5 to 5 pg/mg frontiersin.org |

| Lower Limit of Quantification (LLOQ) | 1 to 5 pg/mg frontiersin.org |

| Linearity Range | 1–200 pg/mg frontiersin.org |

| Accuracy | 95.4 to 107.4% frontiersin.org |

| Intra-day Precision (RSD) | 0.7–10.6% frontiersin.org |

| Inter-day Precision (RSD) | 1.7–12.2% frontiersin.org |

| Recovery | 61.1–93.3% frontiersin.org |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Confirmation in Research

For the definitive structural confirmation of a newly synthesized or isolated compound like this compound, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable. researchgate.netnih.gov

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netresearchgate.net The resulting IR spectrum shows characteristic absorption peaks corresponding to specific chemical bonds. researchgate.net

Method Validation and Performance Characteristics in Research Contexts

The robust and reliable quantification and identification of this compound in various matrices are contingent upon rigorous method validation. Analytical procedures employed in research settings are meticulously evaluated for several key performance characteristics to ensure that the data generated are fit for purpose. This validation process establishes the method's capabilities and limitations, providing confidence in the qualitative and quantitative results. The primary parameters assessed include specificity, linearity, dynamic range, accuracy, precision, and limits of detection and quantification.

Assessment of Specificity, Linearity, and Dynamic Range

Specificity is a critical parameter that demonstrates the ability of an analytical method to differentiate and quantify the analyte of interest, this compound, in the presence of other components that are expected to be present in the sample. vulcanchem.com These might include endogenous matrix components, metabolites, or other structurally similar synthetic cannabinoids. High-resolution mass spectrometry (HRMS) techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS), are frequently employed to achieve high specificity. policija.siuni-freiburg.de Specificity is confirmed by the accurate mass measurement of the precursor ion and its characteristic fragment ions. For this compound, the protonated molecule [M+H]⁺ has a theoretical exact mass of 363.2078. acs.orgnih.gov An analytical report detailed a measured value with a mass error of -1.51 ppm, demonstrating high specificity. policija.si The identification is further confirmed by comparing the retention time and the fragmentation pattern with a certified reference standard. acs.org

Linearity assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards at different concentrations. The relationship between concentration and instrument response is then plotted to create a calibration curve, and its linearity is typically evaluated by the coefficient of determination (R²). Research studies have successfully established linearity for the analysis of synthetic cannabinoids, including this compound. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for detecting over 180 novel psychoactive substances (NPS) in whole blood demonstrated linearity in the range of 0.25–10 ng/mL for synthetic cannabinoids. researchgate.net Another study utilizing paper spray mass spectrometry for plasma screening also constructed calibration curves for quantification. researchgate.net In wastewater analysis, calibration curves for target substances were generated using 1/x- or 1/x²-weighted linear or quadratic regression, indicating that different models can be applied to achieve the best fit for the concentration-response relationship. acs.orgnih.gov

The dynamic range is the concentration span over which the method is shown to be linear, accurate, and precise. This range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). For a method analyzing NPS in hair, good linearity was achieved, with the quantification limit set from 4 to 80 pg/mg. unibo.it In another study, calibration standards for wastewater analysis were prepared in concentrations ranging from 1–5000 or 500–25,000 ng/L, defining a wide dynamic range suitable for environmental screening. nih.gov

Table 1: Linearity and Dynamic Range for this compound Analysis in Research

| Analytical Method | Matrix | Linearity Range | Regression Model | Source |

|---|---|---|---|---|

| LC-MS/MS | Whole Blood | 0.25–10 ng/mL | Not Specified | researchgate.net |

| Online SPE-LC-HRMS | Wastewater | 1–5000 ng/L or 500–25,000 ng/L | 1/x or 1/x² weighted linear/quadratic | nih.gov |

| Not Specified | Hair | Not Specified (LOQ 4-80 pg/mg) | Not Specified | unibo.it |

Evaluation of Accuracy, Precision, and Limits of Detection/Quantification for Research Applications

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is often evaluated by analyzing quality control (QC) samples of known concentrations and calculating the percent recovery. Precision is the measure of the agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD) and is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Validation studies for methods detecting this compound report acceptable accuracy and precision according to established guidelines, such as those from the German Society of Toxicological and Forensic Chemistry (GTFCh). researchgate.net For example, a method for analyzing NPS in whole blood was validated for accuracy and precision, meeting international standards. researchgate.net Similarly, a study developing a broad-specificity immunoassay compared its results with HPLC-MS/MS, finding a good correlation (R² > 0.97) and recovery rates between 85.96% and 116.67%, with CV values below 14.43%, indicating good accuracy and reliability. acs.org Another study verified the precision of their instrument and the accuracy of their calibration curve through the replicate analysis (n=12) of an independent check standard. researchgate.net

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. These limits are crucial for determining the applicability of a method, especially when trace-level analysis is required, as is often the case in forensic and clinical toxicology.

Different analytical methods and sample matrices yield varying LODs and LOQs for this compound. A paper spray mass spectrometry method for plasma screening reported LODs for synthetic cannabinoids ranging from 0.1 to 0.5 ng/mL. researchgate.net In wastewater analysis using online solid-phase extraction coupled with LC-HRMS, the LOQ ranged from 17 ng/L to 191 ng/L for direct injection and 13 ng/L to 110 ng/L after SPE. acs.org For analysis in hair samples, the LOQ was established in the picogram per milligram range (4 to 80 pg/mg). unibo.it In some cases, where experimental determination is not feasible for all substances in a large panel, the LOD may be estimated as a fraction of the LOQ, for instance, LOD was assumed as 1/3 of the LOQ. researchgate.net

Table 2: Performance Characteristics of Analytical Methods for this compound

| Parameter | Analytical Method | Matrix | Value | Source |

|---|---|---|---|---|

| Accuracy | Immunoassay vs. HPLC-MS/MS | Spiked Urine & Hair | Recovery: 85.96% - 116.67% | acs.org |

| Precision (CV) | Immunoassay vs. HPLC-MS/MS | Spiked Urine & Hair | < 14.43% | acs.org |

| LOD | Paper Spray MS | Plasma | 0.1 - 0.5 ng/mL (for synthetic cannabinoids) | researchgate.net |

| LOQ | Online SPE-LC-HRMS | Wastewater | 13 - 110 ng/L (with SPE) | acs.org |

| LOQ | Not Specified | Hair | 4 - 80 pg/mg | unibo.it |

Preclinical in Vivo Pharmacological and Behavioral Investigations

Assessment of Cannabimimetic Effects in Animal Models

In vivo studies using animal models are crucial for characterizing the pharmacological effects of novel psychoactive substances. For 5-Fluoro-amb-pica, also known as 5F-MDMB-PICA, rodent models have been employed to investigate its cannabinoid-like effects. nih.gov These effects are often evaluated through a series of tests known as the "cannabinoid tetrad," which typically includes the assessment of hypothermia, catalepsy, analgesia, and locomotor activity. drugsandalcohol.ie Research indicates that this compound is a potent synthetic cannabinoid receptor agonist (SCRA) that induces significant cannabimimetic effects in animals. nih.govnih.gov The effects observed are consistent with the activation of the cannabinoid type 1 (CB1) receptor, as they can be reversed by the administration of a CB1 receptor antagonist like rimonabant. researchgate.net

One of the hallmark effects of CB1 receptor activation is a reduction in core body temperature, or hypothermia. drugsandalcohol.ie Preclinical studies have consistently demonstrated that this compound induces robust hypothermia in both mice and rats. nih.govnih.gov In studies with male rats, this compound was found to cause significant hypothermic effects at doses below 1 mg/kg, and these effects were significantly correlated with the circulating concentrations of the parent drug. nih.gov

Similarly, research in mice has shown dose-dependent decreases in body temperature following administration of the compound. nih.gov Significant reductions in temperature were observed over a two-hour period. nih.gov The hypothermic effects induced by this compound in mice were shown to be mediated by the CB1 receptor, as they were reversed by pretreatment with the CB1 antagonist rimonabant. researchgate.net

Table 1: Thermoregulatory Effects of this compound in Mice

This table summarizes the significant impact on mean temperature change (Δ) over a 2-hour session following administration of this compound. Data from Glatfelter et al. (2021) nih.gov.

| Dose (mg/kg) | Mean Temperature Change (Δ) | Significance vs. Vehicle |

|---|---|---|

| 0.1 | Significant Reduction | p = 0.0009 |

| 0.3 | Significant Reduction | p = 0.0003 |

Catalepsy, a state of rigid immobility and lack of spontaneous movement, is another key indicator of cannabimimetic activity. drugsandalcohol.ie In vivo investigations have confirmed that this compound produces significant cataleptic effects in rodents. nih.govnih.gov In rats, the compound induced varying degrees of catalepsy-like rigid immobility in a manner dependent on both dose and time. nih.gov Lower doses produced modest cataleptic effects, while higher doses resulted in greater and more sustained immobility. nih.gov

Studies in mice have also documented significant, dose-dependent increases in catalepsy. nih.gov These effects, like the compound's thermoregulatory modulation, are indicative of potent CB1 receptor agonism. nih.govresearchgate.net Other research on related synthetic cannabinoids has noted that cognitive and motor coordination decline can manifest in a time-dependent manner following administration. researchgate.net

Table 2: Cataleptic Effects of this compound in Mice

This table presents the significant increases in catalepsy responses observed in mice following administration of this compound. Data from Glatfelter et al. (2021) nih.gov.

| Dose (mg/kg) | Catalepsy Response | Significance vs. Vehicle |

|---|---|---|

| 0.03 | Significant Increase | p = 0.0015 |

| 0.1 | Significant Increase | p = 0.0003 |

| 0.3 | Significant Increase | p < 0.0001 |

The analgesic, or pain-relieving, properties of cannabinoids are well-documented. Preclinical research confirms that this compound possesses analgesic effects in animal models. nih.govresearchgate.net The assessment of these properties typically involves various validated behavioral tests for analgesia. mdpi.com These models can simulate different types of pain, including acute, inflammatory, and neuropathic pain, through methods like the hot plate test, tail flick test, or by inducing inflammatory or nerve injury conditions. mdpi.comadvinus.com

In studies with mice, this compound was shown to produce analgesia. nih.gov The mechanism for this effect was linked to the CB1 receptor, as the analgesic properties were reversed by the CB1 antagonist rimonabant. researchgate.net The ability of cannabinoid agonists to attenuate pain responses in animal models is a key area of preclinical investigation. nih.gov

Catalepsy and Motor Coordination Assessments in Animal Studies

Neurochemical and Neurobiological Studies of this compound

Beyond behavioral assessments, neurochemical studies are essential to understand how a substance affects the brain's signaling pathways. For this compound, research has begun to explore its impact on key neurotransmitter systems, particularly those involved in reward and motivation.

The brain's reward system is a complex network of structures and pathways that governs motivation and pleasure. pasteur.fr A central component of this system is the mesolimbic pathway, which involves dopamine-releasing neurons projecting from the ventral tegmental area (VTA) to the nucleus accumbens (NAc). msu.edunih.gov The release of the neurotransmitter dopamine (B1211576) in the NAc is strongly associated with rewarding experiences. msu.edu Many substances with abuse potential act by augmenting dopamine signaling within this circuit. msu.edufrontiersin.org

Neurochemical studies have investigated the effects of this compound on this critical pathway. mdpi.comresearchgate.net Research using C57BL/6 mice revealed that acute administration of this compound stimulates the release of dopamine specifically in the nucleus accumbens shell. mdpi.comresearchgate.net Interestingly, this effect was found to be age-dependent; it was observed in adolescent mice but not in adult mice, suggesting a particular vulnerability of the adolescent brain to the rewarding effects of this compound. mdpi.comresearchgate.net In adolescent mice, repeated exposure to this compound was later associated with behavioral abnormalities in adulthood, such as anxiety-like and compulsive-like states. mdpi.com

To measure changes in neurotransmitter levels within specific brain regions of a living animal, researchers employ a technique called in vivo microdialysis. nih.gov This method involves inserting a small, specialized probe with a semipermeable membrane into a target brain area, such as the nucleus accumbens. nih.govmdpi.com A physiological solution is slowly perfused through the probe, allowing extracellular molecules, including neurotransmitters like dopamine, to diffuse across the membrane and into the collected fluid, known as the dialysate. mdpi.comnih.gov The dialysate can then be analyzed, often using techniques like high-performance liquid chromatography (HPLC), to precisely quantify the concentration of various neurochemicals. amuzainc.com

This powerful technique was utilized to determine the effects of this compound on dopamine dynamics. mdpi.comresearchgate.net By using in vivo microdialysis in mice, researchers were able to directly measure the increase in extracellular dopamine levels in the nucleus accumbens shell following the administration of the compound, providing direct evidence of its impact on the brain's reward circuitry. mdpi.comresearchgate.net

Impact on Neurotransmitter Systems (e.g., Dopaminergic Pathways in Reward Circuitry)

Developmental and Age-Dependent Pharmacological Research

The period of adolescence is recognized as a critical window of development, characterized by heightened vulnerability to the effects of psychoactive substances. nih.gov Research into synthetic cannabinoids has begun to explore how these substances differentially affect adolescent versus adult populations, as well as the long-term consequences of exposure during this crucial developmental stage. drugsandalcohol.ie

Comparative Studies of 5F-MDMB-PICA Effects in Adolescent versus Adult Animal Models

Preclinical investigations using mouse models have revealed significant age-dependent differences in the neurochemical response to 5F-MDMB-PICA. nih.gov A pivotal study demonstrated that acute administration of 5F-MDMB-PICA stimulates dopamine release in the nucleus accumbens shell of adolescent mice, a key brain region associated with reward and motivation. nih.govresearchgate.net In contrast, the same dosage did not produce a similar effect in adult mice. nih.govresearchgate.net This suggests a heightened sensitivity of the adolescent brain to the rewarding properties of this synthetic cannabinoid. nih.gov

The differential response is notable, as the activation of mesolimbic dopaminergic transmission is a common characteristic of substances with rewarding and addictive potential. nih.gov The finding that 5F-MDMB-PICA selectively enhances dopamine in adolescent brains points to an alarming vulnerability of this age group to the initial reinforcing effects of the substance. researchgate.net

Table 1: Comparative Effects of Acute 5F-MDMB-PICA Administration in Adolescent vs. Adult Mice

| Feature | Adolescent Mice | Adult Mice |

|---|---|---|

| Dopamine Release in Nucleus Accumbens Shell | Significant increase | No significant effect |

| Behavioral Response | More sensitive to rewarding properties | Less sensitive to rewarding properties |

Data derived from studies on 5F-MDMB-PICA. nih.govnih.govresearchgate.net

Investigation of Long-Term Neurobiological Alterations in Preclinical Models

To understand the lasting consequences of adolescent exposure to 5F-MDMB-PICA, further preclinical studies were conducted. nih.govresearchgate.net In these investigations, adolescent mice were repeatedly administered 5F-MDMB-PICA and then evaluated for behavioral abnormalities in adulthood, after a period of drug discontinuation. nih.govresearchgate.net

The results of these studies indicate that adolescent exposure to 5F-MDMB-PICA can lead to enduring behavioral changes. nih.govresearchgate.net Specifically, adult mice that had been exposed to the compound during adolescence displayed an anxiety-like and compulsive-like state. nih.govresearchgate.net This was evidenced by their altered performance in the marble-burying test, a behavioral paradigm used to assess anxiety and compulsive-like behaviors in rodents. nih.govresearchgate.net

These findings suggest that even after the substance is no longer administered, the neurobiological changes that occurred during adolescent exposure can have long-lasting effects on behavior. nih.gov The development of an anxious and compulsive phenotype in adulthood highlights the potential for early-life exposure to synthetic cannabinoids to predispose individuals to later-life psychiatric issues. nih.govresearchgate.net Other studies on different synthetic cannabinoids have also shown that chronic exposure in adolescence can lead to impairments in cognitive processes, such as spatial and short-term memory, in adulthood. drugsandalcohol.ie

Table 2: Long-Term Behavioral Effects in Adult Mice Following Adolescent Exposure to 5F-MDMB-PICA

| Behavioral Test | Observed Effect in Adulthood | Interpretation |

|---|---|---|

| Marble Burying Test | Altered performance (increased burying) | Anxiety-like and compulsive-like state |

Data derived from studies on 5F-MDMB-PICA. nih.govnih.govresearchgate.net

Future Directions and Research Gaps for 5 Fluoro Amb Pica

Unexplored Pharmacological Dimensions and Receptor Interactions

Current understanding of 5-Fluoro-amb-pica's pharmacology is largely centered on its potent agonist activity at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. scitechnol.comdrugsandalcohol.ie Studies indicate it is a full agonist at the CB1 receptor, with a potency that can be significantly higher than that of Δ⁹-tetrahydrocannabinol (THC). scitechnol.comoup.com However, the full spectrum of its pharmacological activity is far from understood, leaving several critical research gaps.

Future research should investigate potential interactions with other receptor systems. The atypical effects reported for some SCRAs suggest that their activity may not be limited to the endocannabinoid system. scitechnol.com It is crucial to explore whether this compound or its metabolites interact with other G-protein coupled receptors (GPCRs), ion channels, or enzyme systems that could contribute to its complex toxicological profile. Molecular modeling and simulation studies have begun to probe the specific interactions within the CB1 receptor binding pocket that lead to its high efficacy. acs.orgnih.gov These computational approaches could be expanded to screen for off-target interactions.

Furthermore, research is needed to understand the structure-activity relationships (SAR) that determine its high potency. Studies comparing this compound to similar analogues, like 5F-MMB-PICA, have shown that subtle structural modifications, such as the addition of a single methyl group, can dramatically increase efficacy at the CB1 receptor. acs.orgnih.gov A systematic investigation into these minor structural changes could elucidate the molecular determinants of its potent and often dangerous effects. Additionally, while some research has explored the effects of SCRAs on processes like angiogenesis in brain endothelial cells, the specific actions of this compound in this and other cellular contexts remain a significant unknown. nih.gov

Table 1: Known and Potential Receptor Interactions for this compound

| Receptor/System | Known Interaction | Research Gap | Potential Implication |

| Cannabinoid Receptor 1 (CB1) | Potent, full agonist. scitechnol.comnih.gov | Full understanding of downstream signaling pathways and allosteric modulation. | Explaining the high potency and severe psychoactive effects. |

| Cannabinoid Receptor 2 (CB2) | Potent, full agonist. drugsandalcohol.ie | Role in immunomodulatory and other peripheral effects. | Understanding potential inflammatory or anti-inflammatory properties. |

| Other GPCRs (e.g., serotonin, dopamine) | Unknown | Screening for off-target binding and functional activity. | Identifying contributions to psychiatric and other adverse effects. |

| Ion Channels | Unknown | Investigation of effects on neuronal excitability and cardiovascular function. | Explaining potential for seizures and cardiac events. |

Advanced Metabolic Pathway Elucidation and Enzyme Kinetics

The metabolism of this compound is extensive, and identifying its metabolites is crucial for developing reliable forensic and clinical tests. core.ac.ukresearchgate.net Initial studies using human liver microsomes (HLMs) and hepatocytes have identified major metabolic pathways, including ester hydrolysis to form 5F-MDMB-PICA 3,3-dimethylbutanoic acid (5F-MDMB-PICA-COOH) and oxidative defluorination of the pentyl chain. researchgate.netresearchgate.net

Despite this progress, there are significant gaps. The complete metabolic map, including all minor phase I and phase II metabolites, has not been fully elucidated. researchgate.netresearchgate.net The pharmacological activity of these metabolites is also largely unknown. drugsandalcohol.ie It is possible that some metabolites retain significant activity at cannabinoid or other receptors, contributing to the prolonged or varied effects observed in users.

A critical area for future research is the detailed characterization of the enzyme kinetics involved in its metabolism. Identifying the specific cytochrome P450 (CYP450) isoenzymes responsible for its breakdown is essential for predicting drug-drug interactions and understanding inter-individual variability in metabolism. temple.edu While studies on similar fluorinated SCRAs have implicated various CYP enzymes, specific data for this compound is limited. temple.edunih.gov Kinetic studies can determine the efficiency (Vmax/Km) of different metabolic pathways, revealing which routes of elimination are most significant. mdpi.com For instance, research on the related compound 5F-APINACA showed a significant bias in metabolic flux, with adamantyl oxidation being much more efficient than oxidative defluorination. mdpi.com Similar quantitative kinetic analyses are needed for this compound.

Table 2: Primary Metabolic Pathways and Research Gaps for this compound

| Metabolic Reaction | Major Metabolites Identified | Responsible Enzymes | Research Gap |

| Ester Hydrolysis | 5F-MDMB-PICA-COOH. researchgate.net | Likely Carboxylesterases | Detailed enzyme kinetics (Vmax, Km); contribution of specific esterase isoforms. |

| Oxidative Defluorination | Hydroxylated pentyl chain metabolite. researchgate.net | Likely CYP450 enzymes. frontiersin.org | Identification of specific CYP isoforms; quantitative kinetics to determine pathway importance. |

| Hydroxylation | Monohydroxylated metabolites. researchgate.net | Likely CYP450 enzymes | Location of hydroxylation on the molecule; pharmacological activity of these metabolites. |

| Glucuronidation (Phase II) | Glucuronide conjugates. researchgate.net | UGT enzymes | Identification of specific UGT isoforms and conjugation sites. |

Development of Novel Analytical Approaches for this compound and Emerging Analogues

The detection of this compound and its metabolites in biological samples is a cornerstone of forensic toxicology and clinical diagnostics. Various analytical methods, primarily based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated for its quantification in blood, urine, and hair. frontiersin.orgresearchgate.netnih.gov

However, the chemical diversity and rapid evolution of SCRAs present a major analytical challenge. acs.org Clandestine labs constantly produce new analogues by making slight modifications to existing structures, creating a moving target for analytical chemists. nus.edu.sg A significant research gap is the development of more agile and comprehensive analytical approaches that can detect not only this compound but also its emerging, structurally related analogues. This requires moving beyond targeted methods, which can quickly become outdated, towards non-targeted or suspect screening workflows using high-resolution mass spectrometry (HRMS). biochimicaclinica.itojp.gov

Another challenge is the lack of commercially available reference standards for all potential metabolites, which hinders the development of robust quantitative methods. researchgate.net Future research should focus on the synthesis and characterization of key metabolites to be used as analytical standards. Furthermore, there is a need for rapid, portable, and low-cost detection methods that can be used in settings outside of a traditional laboratory, such as in emergency departments or by law enforcement. acs.org The development of novel presumptive tests or portable mass spectrometry devices could help address this need. brjac.com.br

Table 3: Analytical Methods for this compound and Future Needs

| Analytical Technique | Application | Strengths | Research Gap/Future Direction |

| GC-MS/MS | Quantification in blood. nih.gov | High sensitivity and specificity for targeted analysis. | Development of methods for emerging analogues; differentiation of isomers. nist.gov |

| LC-MS/MS (UHPLC-MS/MS) | Detection in hair and blood. oup.comfrontiersin.org | Suitable for thermolabile compounds and metabolites. | Broader screening for a wider range of metabolites. |